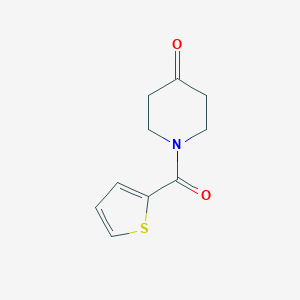

1-(thien-2-ylcarbonyl)piperidin-4-one

概述

描述

1-(thien-2-ylcarbonyl)piperidin-4-one is an organic compound that features a piperidinone ring substituted with a thiophene-2-carbonyl group

准备方法

Synthetic Routes and Reaction Conditions

1-(thien-2-ylcarbonyl)piperidin-4-one can be synthesized through several methods. One common route involves the reaction of 4-piperidone hydrochloride with thiophene-2-carbonyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

化学反应分析

Condensation Reactions

The ketone group participates in acid-catalyzed condensations with primary amines or hydrazines to form Schiff bases or hydrazones (Table 2).

In studies of carbohydrate derivatives, similar piperidin-4-one analogs formed thiosemicarbazones with antiviral activity against cytomegalovirus .

Nucleophilic Additions

The ketone undergoes nucleophilic additions with Grignard reagents or reducing agents:

| Reaction Type | Reagent | Product | Selectivity | Source |

|---|---|---|---|---|

| Grignard addition | CH₃MgBr | Tertiary alcohol | Sterically hindered | |

| Reduction | NaBH₄, MeOH | Piperidin-4-ol derivative | Cis-diol favored |

E1 elimination pathways are suppressed due to the stability of the intermediate carbocation at C4 .

Ring-Opening and Rearrangement

Under strong acidic conditions (e.g., conc. H₂SO₄), the compound undergoes ring-opening reactions , forming thiourea derivatives (Figure 1) :

This reactivity mirrors observations in 2-amino-4H-3,1-benzothiazin-4-ones, where ring cleavage produces bioactive thioureas .

Functional Group Transformations

The thiophene moiety enables cross-coupling reactions and electrophilic substitutions:

Electron-rich thiophene rings facilitate regioselective bromination at the 5-position .

Pharmacological Modifications

The compound serves as a scaffold for structure-activity relationship (SAR) studies :

| Modification Site | Biological Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| C4-phenyl substitution | Anticancer (A549 cells) | 0.8 μM | |

| Thienyl-to-pyridinyl swap | Monoacylglycerol lipase inhibition | 12 nM |

Analog 24y (with hydrophilic chains) showed 40.9% tumor growth inhibition in xenograft models .

科学研究应用

Scientific Research Applications

-

Medicinal Chemistry

- Potential Drug Development : Research indicates that compounds with similar structures exhibit significant pharmacological activities, including analgesic and anti-inflammatory effects. For instance, derivatives of piperidin-4-one have been explored for their ability to modulate pain pathways in animal models.

- Anticancer Activity : Preliminary studies suggest that 1-(thien-2-ylcarbonyl)piperidin-4-one may possess anticancer properties. Compounds structurally related to it have shown cytotoxic effects against various cancer cell lines, indicating a potential avenue for further exploration in cancer therapeutics.

-

Organic Synthesis

- Synthetic Intermediates : This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desired biological activities.

- Reagent in Chemical Reactions : It can be employed in various organic reactions such as nucleophilic substitutions and cyclization processes, facilitating the creation of complex molecular architectures.

-

Biological Research

- Neuropharmacology : There is emerging interest in the neuroprotective effects of thienyl derivatives. Some studies suggest that similar compounds may inhibit neurodegenerative processes, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

- Antimicrobial Studies : Related compounds have demonstrated antibacterial and antifungal activities. Investigating this compound's efficacy against microbial pathogens could reveal its potential as an antimicrobial agent.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Derivatives exhibited significant cytotoxicity against human tumor cell lines (e.g., HCT116). |

| Neuroprotective Effects | Analogous compounds showed inhibition of amyloid-beta aggregation linked to Alzheimer's disease. |

| Antimicrobial Potential | Related thienyl compounds displayed notable antibacterial activity against various strains. |

作用机制

The mechanism of action of 1-(thien-2-ylcarbonyl)piperidin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate biochemical pathways related to cell growth and apoptosis .

相似化合物的比较

1-(thien-2-ylcarbonyl)piperidin-4-one can be compared with other similar compounds, such as:

1-(Thiophene-2-carbonyl)piperidin-4-amine: This compound has an amine group instead of a carbonyl group, which can significantly alter its reactivity and biological activity.

Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring but differ in the functional groups attached, leading to different chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

生物活性

1-(Thien-2-ylcarbonyl)piperidin-4-one is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₁₀H₁₁NO₂S and a molecular weight of 209.27 g/mol, this compound contains a piperidine ring and a thiophene moiety, which are known to influence its pharmacological properties.

Structural Characteristics

The compound's structure includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Thiophene Moiety : A five-membered aromatic ring containing sulfur, which enhances the electronic properties of the compound.

- Carbonyl Group : Attached to the piperidine ring, this group increases the reactivity of the compound.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Properties : Similar compounds have shown effectiveness against viruses like cytomegalovirus and SARS-CoV-2 .

- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties, making them candidates for further development in combating infections .

- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic activity against cancer cell lines, indicating its role as an antiproliferative agent .

Case Studies and Experimental Data

- Antiviral Activity :

- Antimicrobial Studies :

- Cytotoxicity Against Cancer Cell Lines :

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activities |

|---|---|---|

| 1-(2-thienyl)piperidin-4-one | Contains a thiophene ring | Neuroactive properties |

| 4-(thien-2-carbonyl)piperidine | Similar carbonyl attachment | Anti-inflammatory effects |

| 3-thienyl-piperidin-4-one | Different position of thiophene | Potentially more active against pathogens |

| 1-(furan-2-carbonyl)piperidin-4-one | Furan instead of thiophene | Different electronic properties affecting reactivity |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in viral replication or cell proliferation pathways. For example, some studies have indicated that similar piperidinone derivatives inhibit topoisomerase IIα, an enzyme critical for DNA replication and repair in cancer cells .

属性

IUPAC Name |

1-(thiophene-2-carbonyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c12-8-3-5-11(6-4-8)10(13)9-2-1-7-14-9/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOJKSKCKNLFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565849 | |

| Record name | 1-(Thiophene-2-carbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141945-71-3 | |

| Record name | 1-(Thiophene-2-carbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。